molecular formula C10H8N2O4 B13611675 6-(Methoxycarbonyl)imidazo[1,2-a]pyridine-2-carboxylicacid

6-(Methoxycarbonyl)imidazo[1,2-a]pyridine-2-carboxylicacid

Cat. No.: B13611675
M. Wt: 220.18 g/mol
InChI Key: FUYOIKVQLYFUFB-UHFFFAOYSA-N
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Description

6-(Methoxycarbonyl)imidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic organic compound featuring an imidazo[1,2-a]pyridine core. This bicyclic structure integrates a five-membered imidazole ring fused with a six-membered pyridine ring. The molecule is substituted with a methoxycarbonyl (-COOCH₃) group at position 6 and a carboxylic acid (-COOH) group at position 2. Its structural uniqueness lies in the electronic and steric interplay between these substituents, which significantly influences its physicochemical properties and reactivity.

This compound is of interest in medicinal chemistry due to the imidazopyridine scaffold’s prevalence in bioactive molecules, such as GABA receptor modulators and antiviral agents .

Properties

Molecular Formula

C10H8N2O4

Molecular Weight

220.18 g/mol

IUPAC Name

6-methoxycarbonylimidazo[1,2-a]pyridine-2-carboxylic acid

InChI

InChI=1S/C10H8N2O4/c1-16-10(15)6-2-3-8-11-7(9(13)14)5-12(8)4-6/h2-5H,1H3,(H,13,14)

InChI Key

FUYOIKVQLYFUFB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN2C=C(N=C2C=C1)C(=O)O

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 6-(Methoxycarbonyl)imidazo[1,2-a]pyridine-2-carboxylic acid typically involves:

  • Construction of the imidazo[1,2-a]pyridine core via condensation or cyclization reactions.
  • Introduction of substituents at the 6-position, often via alkoxycarbonylation or amidation.
  • Functional group transformations to install carboxylic acid moieties at the 2-position.
  • Use of halogenated ketones or haloalkyl reagents to facilitate ring closure or substitution.

Detailed Synthetic Routes

Process from US Patent US20060063797A1 (2005)

This patent describes a large-scale process for substituted imidazo[1,2-a]pyridine compounds with alkoxycarbonyl groups at the 6-position.

  • Key Reaction: Reaction of a substituted pyridine derivative (formula (2)) bearing C1-C6 alkoxy groups with 3-halo-2-butanone in cyclohexanone solvent.
  • Solvents: Inert solvents such as acetone, alcohols, benzene, N,N-dimethylformamide (DMF), tetrahydrofuran (THF), chloroform, or diethyl ether.
  • Conditions: Elevated temperature, optionally with inorganic or organic bases.
  • Example: Isopropyl 8-amino-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylate reacted with 2,6-dimethylbenzyl chloride in isopropanol with NaI and K2CO3 at ~60-70°C.
  • Yield: Approximately 90% for the intermediate ester.
  • Subsequent Step: Conversion of ester to carboxylic acid by reaction with ethanolamine in THF/ethanol mixture at reflux, followed by filtration and drying to yield the product as a white powder.
Step Reactants & Conditions Solvent Temperature Yield Notes
1 Substituted pyridine + 3-halo-2-butanone Cyclohexanone Elevated temp High Formation of imidazo[1,2-a]pyridine core
2 Isopropyl 8-amino-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylate + 2,6-dimethylbenzyl chloride + NaI + K2CO3 Isopropanol 60-70°C 90% Alkylation reaction
3 Ester intermediate + ethanolamine THF, ethanol Reflux (~100°C) Moderate Conversion to carboxylic acid derivative
Synthesis from WO Patent WO2018008929A1 (2017)

This patent details a multi-step synthesis focusing on the 8-(2,6-dimethylbenzylamino)-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylic acid and related derivatives.

  • Step 1: Preparation of isopropyl 8-(2,6-dimethylbenzylamino)-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylate.
  • Step 2: Hydrolysis of the ester to the corresponding carboxylic acid using sodium hydroxide in ethanol/water at 80°C for 2 hours.
  • Workup: Acidification with hydrochloric acid to pH ~5, filtration, washing, and drying to obtain the carboxylic acid.
  • Yield: Approximately 85% for the acid.
  • Additional Steps: Reduction with lithium aluminum hydride (LiAlH4) at -78°C to room temperature for further functional group transformations.
  • Purification: Filtration, washing with cold water and methanol, drying under reduced pressure.
Step Reactants & Conditions Solvent Temperature Yield Notes
1 Starting materials to isopropyl ester intermediate Not specified Not specified Not specified Ester formation
2 Ester + 2N NaOH aqueous Ethanol, water 80°C, 2 h 85% Hydrolysis to carboxylic acid
3 Acidification with 2N HCl Water 0°C - Precipitation of acid
4 Reduction with LiAlH4 THF -78°C to RT 79% Further functionalization
Literature Review on Imidazo[1,2-a]pyridine Synthesis (RSC ChemComm 2015)

A comprehensive review on the synthesis of imidazo[1,2-a]pyridines highlights various synthetic strategies relevant to this compound class:

  • Methods: Condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination.
  • Relevance: These methods provide routes to build the imidazo[1,2-a]pyridine core efficiently, which can be adapted for the methoxycarbonyl and carboxylic acid substitution pattern.
  • Advantages: Multicomponent and tandem reactions allow for atom-economical and step-efficient synthesis.
  • Limitations: Specific functional group tolerance and regioselectivity must be controlled for the 6-(methoxycarbonyl) and 2-carboxylic acid substitution.

Comparative Summary of Preparation Methods

Aspect US Patent US20060063797A1 WO Patent WO2018008929A1 Literature Review (2015)
Core Synthesis Reaction of substituted pyridine with 3-halo-2-butanone Ester formation followed by hydrolysis Various methods: condensation, multicomponent
Key Functionalization Alkylation with benzyl chloride, ester to acid conversion Base hydrolysis of ester to acid Tandem and oxidative coupling methods
Solvents Cyclohexanone, isopropanol, THF, ethanol Ethanol, water, THF Diverse solvents depending on method
Temperature 60-100°C 80°C for hydrolysis Room temperature to reflux
Yields Up to 90% for intermediates 85% for acid, 79% for reduction Variable, generally moderate to high
Scale Suitable for large-scale Laboratory scale Mostly laboratory scale

Research Findings and Notes

  • The preparation of 6-(Methoxycarbonyl)imidazo[1,2-a]pyridine-2-carboxylic acid involves careful control of reaction conditions to ensure regioselective substitution at the 6- and 2-positions.
  • Use of inert solvents and bases facilitates the formation of the imidazo[1,2-a]pyridine core and subsequent functionalization steps.
  • Hydrolysis of ester intermediates under basic conditions followed by acidification is a reliable method to obtain the carboxylic acid functionality.
  • Reduction and further functional group modifications are feasible using hydride reagents like LiAlH4.
  • Multicomponent and tandem strategies reviewed in literature offer promising alternatives for efficient synthesis but require optimization for specific substitution patterns.

Chemical Reactions Analysis

Types of Reactions

6-(Methoxycarbonyl)imidazo[1,2-a]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the carbonyl carbon, using reagents like Grignard reagents or organolithium compounds.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Grignard reagents, organolithium compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

6-(Methoxycarbonyl)imidazo[1,2-a]pyridine-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Key Observations:

Solubility : The methoxycarbonyl substituent reduces water solubility compared to the hydroxyl or unsubstituted analogues due to increased hydrophobicity.

Acidity (pKa) : The electron-withdrawing methoxycarbonyl group slightly increases the acidity of the carboxylic acid (pKa ~2.8) compared to the 6-hydroxy derivative (pKa ~2.4) .

Research Findings and Data Presentation

Recent studies emphasize the importance of substituent positioning in imidazopyridine derivatives. For instance:

  • Position 6 Modifications : Methoxycarbonyl substitution at position 6 improves blood-brain barrier penetration compared to polar groups (-OH, -COOH), as evidenced by in vivo pharmacokinetic studies in rodents (brain/plasma ratio: 0.8 vs. 0.2 for -COOH) .
  • Synergistic Effects : Combining the methoxycarbonyl group (lipophilic) with the carboxylic acid (hydrophilic) creates amphiphilic molecules with enhanced bioavailability, as shown in solubility-permeability assays .

Biological Activity

6-(Methoxycarbonyl)imidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its notable biological activities, particularly in anticancer research. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a unique bicyclic structure comprising an imidazo ring fused with a pyridine moiety. Its molecular formula is C10H8N2O4C_{10}H_{8}N_{2}O_{4}, with a molecular weight of approximately 220.18 g/mol . The presence of both methoxycarbonyl and carboxylic acid functional groups enhances its reactivity and biological activity.

The biological activity of 6-(methoxycarbonyl)imidazo[1,2-a]pyridine-2-carboxylic acid is primarily attributed to its ability to inhibit specific biological pathways. Research indicates that it acts as an inhibitor of prenylation processes critical for cell growth and proliferation, particularly affecting proteins such as Rab11A and Ras . The compound's acidity and electrophilicity enable it to interact with various biomolecules involved in cellular signaling pathways.

Anticancer Properties

6-(Methoxycarbonyl)imidazo[1,2-a]pyridine-2-carboxylic acid has been studied for its cytotoxic effects against several cancer cell lines. Notably, it has shown significant activity against HeLa cells, with half-maximal inhibitory concentration (IC50) values indicating potent cytotoxicity. A study demonstrated that several derivatives exhibited IC50 values below 150 μM, highlighting their potential as anticancer agents .

Table 1: Cytotoxicity of 6-(Methoxycarbonyl)imidazo[1,2-a]pyridine-2-carboxylic Acid Derivatives Against HeLa Cells

CompoundIC50 (μM)Mechanism of Action
Compound A<150Inhibition of Rab11A prenylation
Compound B386General cytotoxicity
Compound C735Moderate cytotoxicity

Study on Prenylation Inhibition

A significant study explored the effects of various analogs of 6-(methoxycarbonyl)imidazo[1,2-a]pyridine-2-carboxylic acid on the prenylation of Rab proteins. The study found that modifications at the C6 position significantly influenced the inhibitory activity against Rab geranylgeranyl transferase (RGGT). Compounds with bulky substituents exhibited enhanced inhibition compared to those with smaller groups .

Synthesis and Structure-Activity Relationship (SAR)

Research has focused on the synthesis of various analogs to understand the structure-activity relationship better. Modifications at different positions on the imidazo[1,2-a]pyridine ring have been systematically studied to identify which structural features contribute most significantly to biological activity. For instance, compounds with electron-withdrawing groups at the C6 position displayed increased potency against cancer cell lines .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-(Methoxycarbonyl)imidazo[1,2-a]pyridine-2-carboxylic acid and its derivatives?

  • Answer : The compound is typically synthesized via cyclocondensation of 2-aminopyridine derivatives with α-haloketones or α-bromoesters under acidic or solvent-free conditions. For example, ethyl 7-methoxyimidazo[1,2-a]pyridine-2-carboxylate is synthesized using 2-aminopyridine and α-bromoesters, yielding 60–85% depending on substituents and catalysts . Another method involves oxidation of methyl or ethyl ester precursors to carboxylic acids using agents like KMnO₄ or H₂O₂ . Automated continuous flow systems have also been reported to improve efficiency and scalability .

Q. How is the structural integrity of 6-(Methoxycarbonyl)imidazo[1,2-a]pyridine-2-carboxylic acid confirmed?

  • Answer : Structural validation relies on spectroscopic techniques:

  • NMR : 1H^1H and 13C^{13}C NMR confirm substituent positions and ester/carboxylic acid groups.
  • X-ray Crystallography : Resolves bond angles and crystal packing (e.g., 2-(4-Methylphenyl)imidazo[1,2-a]pyridine-8-carboxylic acid structure resolved via single-crystal analysis) .
  • Mass Spectrometry : Validates molecular weight and fragmentation patterns (e.g., [M+H]⁺ peaks for derivatives in ).

Advanced Research Questions

Q. What strategies optimize reaction yields for synthesizing imidazo[1,2-a]pyridine derivatives?

  • Answer : Key factors include:

Method Catalyst/Conditions Yield Range Reference
Solvent-free cyclizationAcetic acid, 80°C60–75%
Transition metal catalysisCuI, Pd(PPh₃)₄70–90%
Continuous flow synthesisMicroreactors, 120°C>85%
  • Microwave-assisted reactions and ligand design (e.g., phosphine ligands) further enhance regioselectivity .

Q. How can structure-activity relationship (SAR) studies guide the design of bioactive derivatives?

  • Answer : SAR focuses on:

  • Core Modifications : Substituting the methoxycarbonyl group with trifluoromethyl () or halogens () alters lipophilicity and target binding.
  • Positional Effects : Carboxylic acid at position 2 (vs. 8 in ) impacts hydrogen bonding with biological targets like kinases .
  • Bioisosteric Replacement : Replacing the pyridine ring with pyrimidine () retains activity while improving metabolic stability.
    • Example: 6-Chloro derivatives () show enhanced antimicrobial activity compared to methyl-substituted analogs .

Q. How can contradictory biological activity data for imidazo[1,2-a]pyridine derivatives be resolved?

  • Answer : Contradictions often arise from assay variability or structural nuances. Strategies include:

  • Meta-analysis : Cross-referencing data from multiple studies (e.g., antifungal activity in vs. antibacterial in ).
  • Structural Overlays : Comparing X-ray/NMR data to identify conformational differences (e.g., 6-trifluoromethyl vs. 6-methoxycarbonyl analogs in vs. 20).
  • In Silico Modeling : Docking studies (e.g., using Autodock Vina) to predict binding affinities to targets like EGFR or CYP450 .

Q. What computational methods predict the pharmacokinetic and toxicological profiles of these compounds?

  • Answer :

  • ADMET Prediction : Tools like SwissADME or ADMETLab assess solubility, permeability, and cytochrome inhibition.
  • Molecular Dynamics (MD) : Simulates binding stability to receptors (e.g., 100 ns MD runs for kinase inhibitors in ).
  • QSAR Models : Correlate substituent electronegativity (e.g., Cl, CF₃) with toxicity endpoints (e.g., LD₅₀ in rodents) .

Q. What challenges exist in scaling up the synthesis of imidazo[1,2-a]pyridine derivatives for preclinical studies?

  • Answer : Key challenges include:

  • Purification : Chromatography bottlenecks for polar carboxylic acid derivatives ().
  • Byproduct Formation : Halogenated byproducts in chloro-substituted analogs require careful optimization ().
  • Automation : Continuous flow systems ( ) reduce manual handling but require specialized equipment.

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